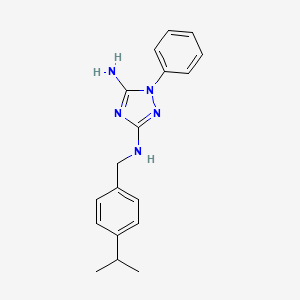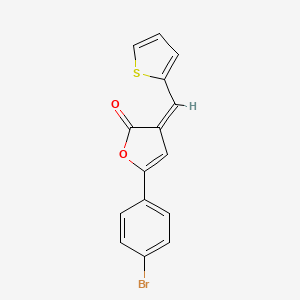
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone
Descripción general
Descripción
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as BMF, is a synthetic compound that belongs to the furanone family. It is widely used in scientific research to understand its mechanism of action and its biochemical and physiological effects. BMF has gained popularity in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is not fully understood, but it is believed to act through multiple pathways. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. Furthermore, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been found to induce the expression of the tumor suppressor protein p53, which plays a key role in apoptosis.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments is its high purity and stability. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to understand the mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone and its effects on different cell types and tissues. In addition, the development of novel derivatives of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone involves the reaction between 4-bromobenzaldehyde and 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCCSWWTJFPQGV-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357776 | |
| Record name | ST51003418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(4-bromophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one | |
CAS RN |
5670-60-0 | |
| Record name | ST51003418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)
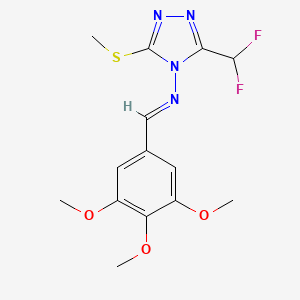
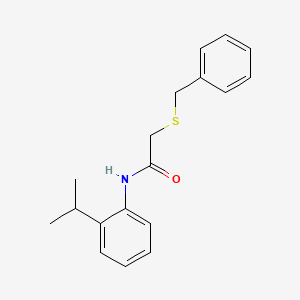

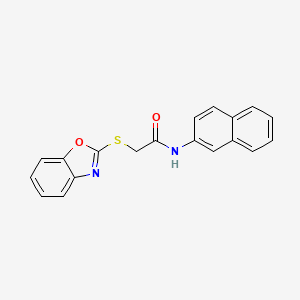
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
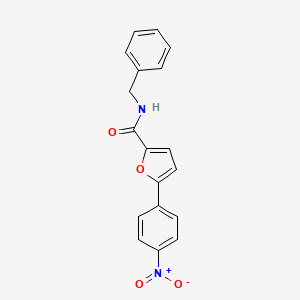

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

